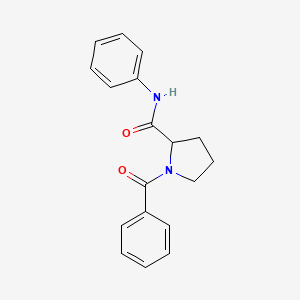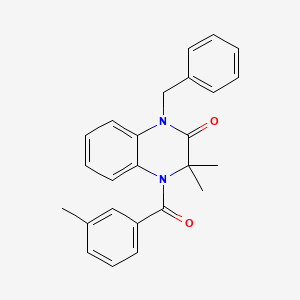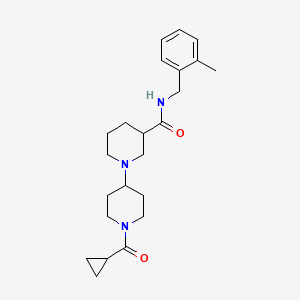![molecular formula C24H28N4O2 B5973856 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide binds irreversibly to BTK, thereby inhibiting its kinase activity and downstream signaling pathways. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. Inhibition of BTK by 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide leads to decreased proliferation and survival of malignant B-cells.
Biochemical and physiological effects:
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of malignant B-cells. 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has also been shown to have minimal effects on T-cell function, which is important for maintaining immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments include its specificity for BTK and its ability to irreversibly inhibit BTK activity. However, the irreversible nature of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide inhibition may make it difficult to study the effects of BTK inhibition on downstream signaling pathways in a reversible manner. Additionally, the potential off-target effects of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide on other kinases may need to be carefully evaluated in lab experiments.
Direcciones Futuras
1. Combination therapy: 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is currently being evaluated in clinical trials as a single agent for the treatment of B-cell malignancies. Future studies could evaluate the efficacy of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Biomarkers that predict response to 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide could be identified to help guide patient selection for treatment.
3. Resistance mechanisms: Resistance to BTK inhibitors has been observed in patients with B-cell malignancies. Future studies could aim to identify the mechanisms of resistance to 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide and develop strategies to overcome resistance.
4. Non-B-cell malignancies: BTK is also expressed in other cell types, such as macrophages and dendritic cells. Future studies could evaluate the potential of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide for the treatment of non-B-cell malignancies.
5. Safety and tolerability: As 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide progresses through clinical trials, further evaluation of its safety and tolerability profile will be necessary. Future studies could also evaluate the long-term effects of BTK inhibition on immune function.
Métodos De Síntesis
The synthesis of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves several steps, starting with the reaction of 3-bromo-1H-indole with piperidine to form 1-(1H-indol-3-yl)piperidine. This intermediate is then coupled with 4-(pyridin-3-ylmethyl)benzaldehyde to form 1-(1H-indol-3-yl)-4-[(pyridin-3-ylmethyl)phenyl]piperidine. The final product, 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, is obtained by reacting this intermediate with 3-bromopropionyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Propiedades
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-23(27-16-19-4-3-11-25-15-19)8-7-18-9-12-28(13-10-18)24(30)14-20-17-26-22-6-2-1-5-21(20)22/h1-6,11,15,17-18,26H,7-10,12-14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSHXZLULZJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)

![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)

![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)